

In-Depth Technical Guide: Tubulin Inhibitor 8 (CAS 1309925-39-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tubulin inhibitor 8*

Cat. No.: *B11931373*

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Introduction

Tubulin inhibitor 8, with the Chemical Abstracts Service (CAS) number 1309925-39-0, is a potent small molecule inhibitor of tubulin polymerization.^[1] Chemically identified as 10-(4-Methoxybenzoyl)-10H-phenoxazine-3-carbonitrile, this compound belongs to the N-benzoylated phenoxazine class of molecules. It demonstrates significant antiproliferative activity against a broad range of cancer cell lines at nanomolar concentrations.^[1] Its mechanism of action involves binding to the colchicine site on β -tubulin, which disrupts microtubule dynamics, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.^[1] This technical guide provides a comprehensive overview of the available data on **Tubulin inhibitor 8**, including its chemical properties, biological activity, and detailed experimental protocols.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	1309925-39-0	N/A
Molecular Formula	C21H14N2O3	N/A
Molecular Weight	342.35 g/mol	N/A
Appearance	White to off-white powder	N/A
Solubility	Soluble in DMSO	N/A

Biological Activity

In Vitro Antiproliferative Activity

Tubulin inhibitor 8 exhibits potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Cell Line	Cancer Type	IC50 (nM)	Reference
K562	Chronic Myelogenous Leukemia	14	[1]
NCI-H460	Non-Small Cell Lung Cancer	15	N/A
COLO-205	Colorectal Adenocarcinoma	6	N/A
SK-OV-3	Ovarian Cancer	6	N/A
BT549	Breast Ductal Carcinoma	8	N/A
451Lu	Melanoma	2	N/A
DLD-1	Colorectal Adenocarcinoma	9	N/A

Inhibition of Tubulin Polymerization

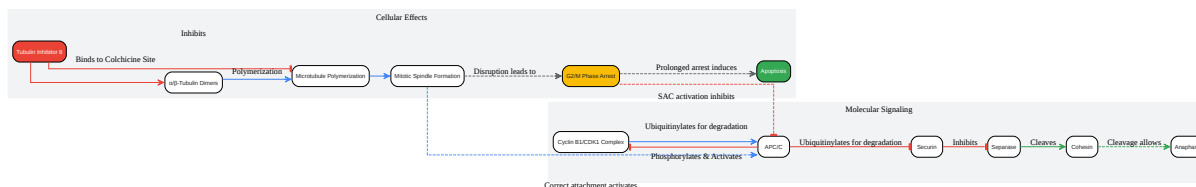
Tubulin inhibitor 8 directly targets tubulin, inhibiting its polymerization into microtubules. The IC50 for tubulin polymerization inhibition has been determined to be 0.73 μM .^[1]

Mechanism of Action

The primary mechanism of action of **Tubulin inhibitor 8** is the disruption of microtubule dynamics through binding to the colchicine site on β -tubulin. This interference with the formation of the mitotic spindle apparatus leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.

Signaling Pathway of G2/M Arrest Induced by Colchicine-Site Tubulin Inhibitors

The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA. The activity of the Cyclin B1/CDK1 complex is paramount for the transition from G2 to M phase. Colchicine-binding site inhibitors, like **Tubulin inhibitor 8**, disrupt microtubule formation, which activates the Spindle Assembly Checkpoint (SAC). This activation leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of Cyclin B1. The sustained high levels of Cyclin B1/CDK1 activity maintain the cell in a G2/M arrested state. This prolonged arrest can ultimately lead to the activation of apoptotic pathways.



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Caption: Signaling pathway of G2/M arrest induced by **Tubulin Inhibitor 8**.

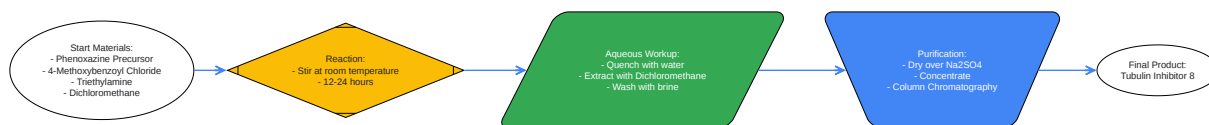
Experimental Protocols

Synthesis of Tubulin Inhibitor 8

While the seminal paper by Prinz et al. outlines the synthesis of a series of N-benzoylated phenoxazines, the detailed experimental procedure for 10-(4-Methoxybenzoyl)-10H-phenoxazine-3-carbonitrile is found within the publication's supporting information. The general synthetic route involves the acylation of a phenoxazine precursor. A representative procedure is as follows:

General Procedure for N-Benzoylation: To a solution of the respective phenoxazine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere, the corresponding benzoyl chloride (1.2 equivalents) and triethylamine (1.5 equivalents) are added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzoylated phenoxazine.



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References

- 1. N-benzoylated phenoxazines and phenothiazines: synthesis, antiproliferative activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Tubulin Inhibitor 8 (CAS 1309925-39-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931373#tubulin-inhibitor-8-cas-number-1309925-39-0]

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